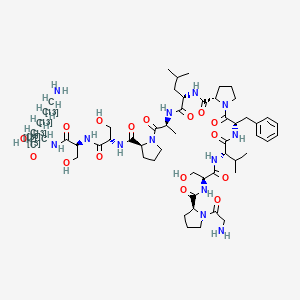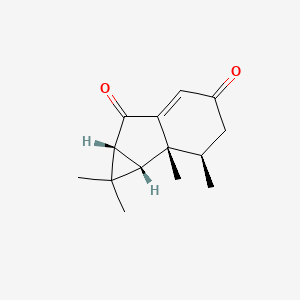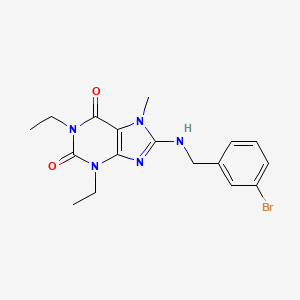
Adenosine receptor inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine receptor inhibitor 2 is a compound that specifically targets and inhibits the activity of adenosine receptors, particularly the A2A subtype. Adenosine receptors are a group of G protein-coupled receptors that mediate the physiological actions of adenosine, a nucleoside involved in various biological processes. The inhibition of these receptors has significant implications in various fields, including medicine, pharmacology, and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine receptor inhibitor 2 typically involves the modification of adenine derivatives. One common method includes the substitution of specific functional groups on the adenine ring to enhance its binding affinity and inhibitory activity.
Industrial Production Methods
Industrial production of adenosine receptor inhibitors often involves large-scale chemical synthesis using automated reactors. The process includes multiple steps of purification and quality control to ensure the consistency and potency of the final product. The use of high-throughput screening and computational modeling aids in optimizing the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine receptor inhibitor 2 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of hydrogen atoms with functional groups like benzimidazolyl or cyclopentyl groups.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its binding affinity.
Hydrolysis: Breaking down the compound into simpler molecules under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in dry dimethylformamide (DMF) with triethylamine (Et3N) at room temperature for extended periods.
Oxidation: Often involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted adenine derivatives, which retain the core structure but exhibit different functional properties depending on the substituents introduced .
Applications De Recherche Scientifique
Adenosine receptor inhibitor 2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the binding interactions and signaling pathways of adenosine receptors.
Biology: Helps in understanding the role of adenosine receptors in cellular processes like immune response and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting adenosine receptors
Mécanisme D'action
Adenosine receptor inhibitor 2 exerts its effects by binding to the A2A adenosine receptor, preventing the activation of the receptor by adenosine. This inhibition disrupts the downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in various physiological processes. The compound’s ability to block these pathways makes it a valuable tool in modulating immune responses and other cellular activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Istradefylline: A selective A2A receptor inhibitor used in the treatment of Parkinson’s disease.
Caffeine: A non-selective adenosine receptor antagonist that affects multiple adenosine receptor subtypes.
SCH58261: Another selective A2A receptor inhibitor with applications in cancer research.
Uniqueness
Adenosine receptor inhibitor 2 is unique in its high specificity and binding affinity for the A2A adenosine receptor. This specificity allows for targeted modulation of the receptor’s activity without affecting other adenosine receptor subtypes, making it a valuable compound in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C17H20BrN5O2 |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
8-[(3-bromophenyl)methylamino]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H20BrN5O2/c1-4-22-14-13(15(24)23(5-2)17(22)25)21(3)16(20-14)19-10-11-7-6-8-12(18)9-11/h6-9H,4-5,10H2,1-3H3,(H,19,20) |
Clé InChI |
JQUHPWAAWOJUOW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)NCC3=CC(=CC=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)
![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)

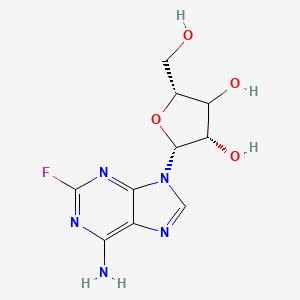

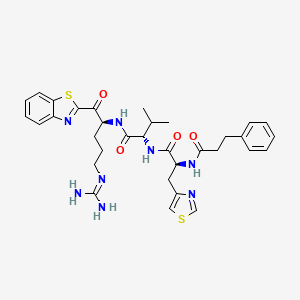
![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)

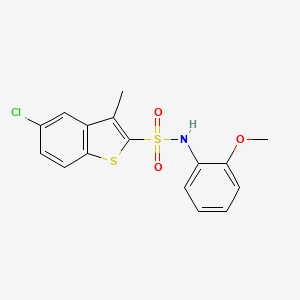
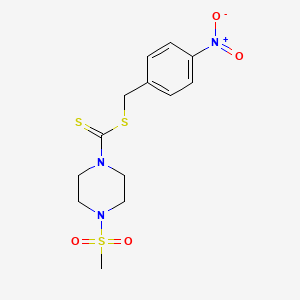
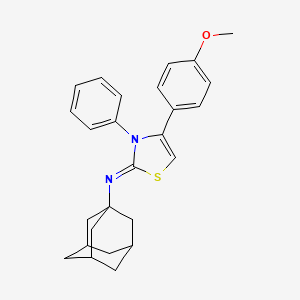
![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)
